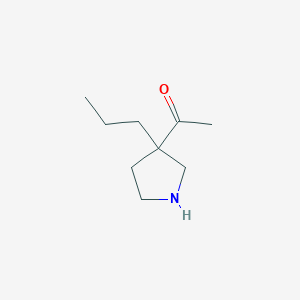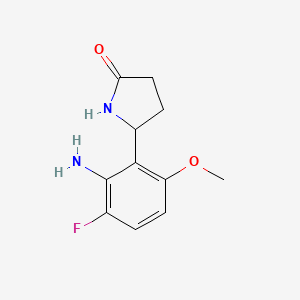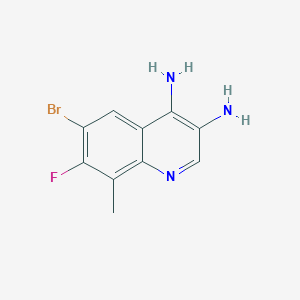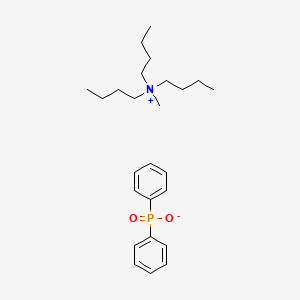
N,N-Dibutyl-N-methylbutan-1-aminium diphenylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-N-methylbutan-1-aminium diphenylphosphinate is a quaternary ammonium compound. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ionic nature, with a quaternary ammonium ion paired with a diphenylphosphinate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium diphenylphosphinate typically involves the reaction of N,N-Dibutyl-N-methylbutan-1-aminium chloride with diphenylphosphinic acid. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminium diphenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-N-methylbutan-1-aminium diphenylphosphinate has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, promoting reactions between different phases.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is employed as a surfactant, antistatic agent, and in the production of ionic liquids.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium diphenylphosphinate involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium ion interacts with negatively charged sites, while the diphenylphosphinate anion can participate in various chemical reactions. These interactions influence the compound’s behavior and effectiveness in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dibutyl-N-methylbutan-1-aminium chloride
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
- Tributylmethylammonium chloride
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminium diphenylphosphinate is unique due to its specific combination of a quaternary ammonium ion and a diphenylphosphinate anion. This combination imparts distinct properties, such as enhanced solubility and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C25H40NO2P |
|---|---|
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
diphenylphosphinate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C12H11O2P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h5-13H2,1-4H3;1-10H,(H,13,14)/q+1;/p-1 |
InChI-Schlüssel |
VNKMODCUVWDUTB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](C)(CCCC)CCCC.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




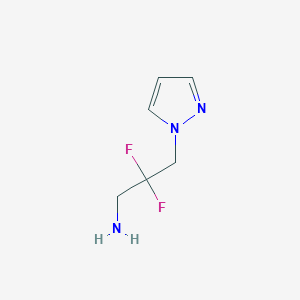

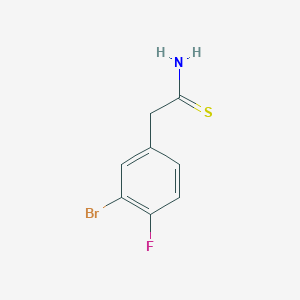

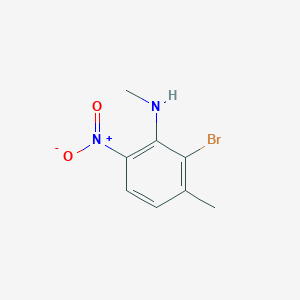

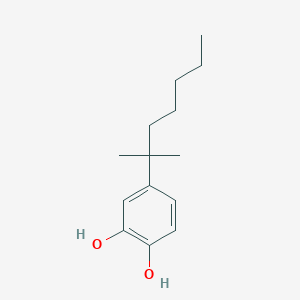
![5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13155357.png)

